molecular formula C20H25N3O2S B2415274 2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 894000-88-5

2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2415274
CAS RN: 894000-88-5
M. Wt: 371.5
InChI Key: ZGRZWWNBHPSPGN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyridazinone ring, which is a type of nitrogen-containing heterocycle . Pyridazinones and their derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyridazinone ring, in particular, is a key structural feature .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazinones can undergo a variety of reactions due to the presence of multiple reactive sites .

Scientific Research Applications

Synthesis and Structure Analysis

  • Research on related compounds involves the synthesis and structural characterization of derivatives through reactions with different nitrogen-containing binucleophilic agents, leading to the formation of various derivatives. These studies highlight the versatility and reactivity of pyridazinone derivatives, suggesting potential applications in synthesizing novel compounds with specific properties (Kosolapova et al., 2013).

Biological Activities

  • The antibacterial and antifungal activities of thiazole derivatives synthesized from related compounds were evaluated against several pathogens. Such studies demonstrate the potential of these derivatives in medical and pharmaceutical research as they could lead to the development of new antimicrobial agents (Wardkhan et al., 2008).

Advanced Synthesis Techniques

  • Novel synthesis methods for pyridazinone derivatives and their evaluation against various biological targets indicate the significance of these compounds in drug discovery. For instance, substituted pyridine derivatives have been synthesized and characterized, showing different levels of biological activities, which could be crucial for developing new therapeutic agents (Chaitanya et al., 2022).

Material Science Applications

  • The solubility and thermodynamic behavior of pyridazinone derivatives in various solvents have been studied, highlighting their potential applications in material science and formulation development. Such research can inform the design of materials with desired solubility and stability characteristics, which is crucial for pharmaceutical formulations (Imran et al., 2017).

Spectroscopic and Computational Studies

  • Spectroscopic properties, quantum chemical calculations, and biological activities of novel compounds derived from pyridazinone structures have been analyzed. These studies provide insights into the electronic structure, reactivity, and potential pharmacological applications of these compounds, aiding in the rational design of new molecules for various purposes (Sarac, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyridazinones have been found to exhibit a wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-3-25-17-6-4-16(5-7-17)18-8-9-19(22-21-18)26-14-20(24)23-12-10-15(2)11-13-23/h4-9,15H,3,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRZWWNBHPSPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

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